molecular formula C9H12BrN B2512134 3-Bromo-4-tert-butylpyridine CAS No. 90731-98-9

3-Bromo-4-tert-butylpyridine

Cat. No.: B2512134
CAS No.: 90731-98-9
M. Wt: 214.106
InChI Key: BQAWPKLIAUMEBD-UHFFFAOYSA-N
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Description

3-Bromo-4-tert-butylpyridine is an organic compound with the molecular formula C9H12BrN It is a derivative of pyridine, where the hydrogen atom at the third position is replaced by a bromine atom, and the hydrogen atom at the fourth position is replaced by a tert-butyl group

Scientific Research Applications

3-Bromo-4-tert-butylpyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.

    Biology and Medicine: While specific biological applications are less common, derivatives of pyridine are often explored for their potential pharmacological properties.

    Industry: It is used in the production of agrochemicals, pharmaceuticals, and materials science.

Safety and Hazards

The compound has been classified under GHS07 for safety . The hazard statements include H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromo-4-tert-butylpyridine can be synthesized through several methods. One common approach involves the bromination of 4-tert-butylpyridine. This reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and precise control of reaction conditions can optimize the production process, making it more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-tert-butylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction Reactions: The pyridine ring can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.

    Halogenation: Further halogenation can occur at other positions on the pyridine ring.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids or esters as reagents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the pyridine ring.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted pyridines can be formed.

    Oxidation Products: Oxidation can lead to the formation of pyridine N-oxides.

    Reduction Products: Reduction can yield partially or fully hydrogenated pyridine derivatives.

Comparison with Similar Compounds

Uniqueness: 3-Bromo-4-tert-butylpyridine is unique due to the combination of the bulky tert-butyl group and the reactive bromine atom. This combination allows for selective reactions and the formation of complex molecules that might not be easily accessible with other similar compounds.

Properties

IUPAC Name

3-bromo-4-tert-butylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN/c1-9(2,3)7-4-5-11-6-8(7)10/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQAWPKLIAUMEBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=NC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90731-98-9
Record name 3-bromo-4-tert-butylpyridine
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